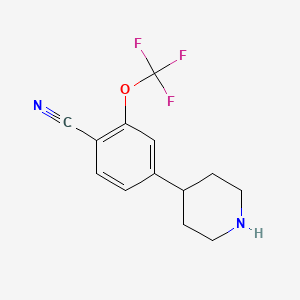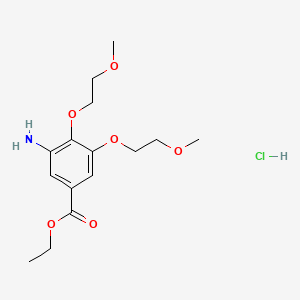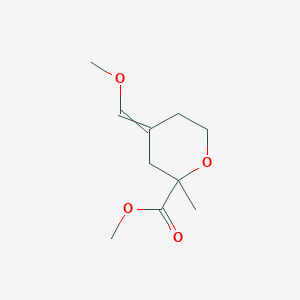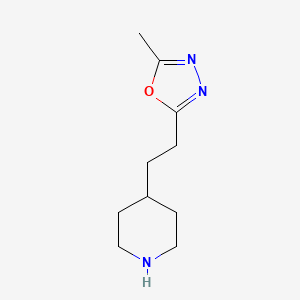
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is an organic compound with a complex structure that includes a piperidine ring, a trifluoromethoxy group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the benzonitrile moiety. One common method involves the reaction of 4-bromobenzonitrile with piperidine under basic conditions to form the intermediate 4-(Piperidin-4-yl)benzonitrile. This intermediate is then reacted with trifluoromethoxy reagents to introduce the trifluoromethoxy group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethoxy group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of target proteins, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yl)benzonitrile: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: Contains a similar piperidine ring and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C13H13F3N2O |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
4-piperidin-4-yl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)19-12-7-10(1-2-11(12)8-17)9-3-5-18-6-4-9/h1-2,7,9,18H,3-6H2 |
Clave InChI |
FIKKEKZNPDJZIW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=C(C=C2)C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)

![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)

![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)



